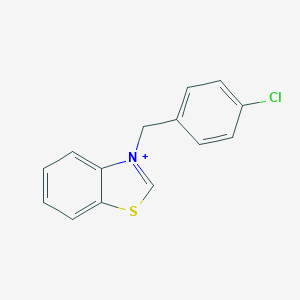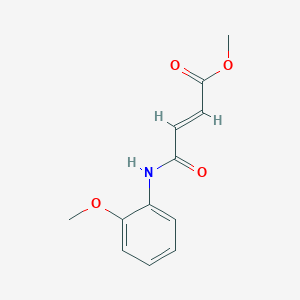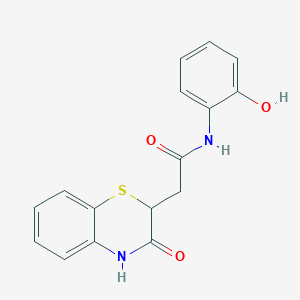
3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of biochemistry, pharmacology, and medicinal chemistry. The compound's unique properties make it an excellent candidate for various research applications.
作用機序
The mechanism of action of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium is not fully understood. However, studies have shown that the compound acts as an inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium are still being studied. However, studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium in lab experiments is its potent antitumor activity. This property makes it an excellent candidate for the development of novel drugs for the treatment of cancer. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium. One direction is the further study of the compound's mechanism of action, which may lead to the development of more effective drugs for the treatment of cancer and neurodegenerative disorders. Another direction is the study of the compound's potential side effects, which may limit its use in certain applications. Additionally, the compound's potential use in combination with other drugs for the treatment of cancer should be explored.
合成法
The synthesis of 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium can be achieved through a variety of methods. One of the most common methods is the reaction of 4-chlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base. The reaction produces the desired compound in high yield and purity.
科学的研究の応用
The 3-(4-Chlorobenzyl)-1,3-benzothiazol-3-ium compound has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to possess potent antitumor activity against various cancer cell lines. Additionally, the compound has been used in the development of novel drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C14H11ClNS+ |
|---|---|
分子量 |
260.8 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C14H11ClNS/c15-12-7-5-11(6-8-12)9-16-10-17-14-4-2-1-3-13(14)16/h1-8,10H,9H2/q+1 |
InChIキー |
ZZZBDFMMLNTZRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(3-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281980.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)


